molecular formula C8H17BrO B13168317 1-Bromo-5-methoxy-5-methylhexane

1-Bromo-5-methoxy-5-methylhexane

Cat. No.: B13168317
M. Wt: 209.12 g/mol
InChI Key: UOUCGGFXYMMJSO-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxy-5-methylhexane is an organic compound with the molecular formula C8H17BrO It is a brominated alkane with a methoxy group and a methyl group attached to the hexane chain

Preparation Methods

The synthesis of 1-Bromo-5-methoxy-5-methylhexane typically involves the bromination of 5-methoxy-5-methylhexane. This can be achieved through the reaction of 5-methoxy-5-methylhexane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position on the hexane chain.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-5-methoxy-5-methylhexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.

    Elimination Reactions: Under the influence of strong bases like potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-5-methoxy-5-methylhexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.

    Medicine: Research into the potential therapeutic applications of brominated alkanes includes their use as precursors for drug development.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-methoxy-5-methylhexane in chemical reactions involves the reactivity of the bromine atom and the methoxy group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The methoxy group can participate in oxidation reactions, leading to the formation of various oxidized products. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

1-Bromo-5-methoxy-5-methylhexane can be compared with other similar compounds such as:

    1-Bromo-5-methylhexane: Lacks the methoxy group, making it less reactive in oxidation reactions.

    1-Bromo-5,5-dimethylhexane: Contains an additional methyl group, which can influence its reactivity and steric properties.

    1-Bromo-5-methoxyhexane: Similar structure but without the methyl group, affecting its overall reactivity and applications.

The uniqueness of this compound lies in its combination of a bromine atom, a methoxy group, and a methyl group, which together confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-5-methoxy-5-methylhexane

InChI

InChI=1S/C8H17BrO/c1-8(2,10-3)6-4-5-7-9/h4-7H2,1-3H3

InChI Key

UOUCGGFXYMMJSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCBr)OC

Origin of Product

United States

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